molecular formula C8H6BrIN2 B2457066 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1190313-99-5

5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine

カタログ番号: B2457066
CAS番号: 1190313-99-5
分子量: 336.958
InChIキー: FWYNMYZWKQDRNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of bromine, iodine, and a methyl group attached to a pyrrolo[2,3-b]pyridine core

特性

IUPAC Name

5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-4-5(9)2-11-8-7(4)6(10)3-12-8/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYNMYZWKQDRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and iodination of a pyrrolo[2,3-b]pyridine derivative. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable catalyst and solvent. For example, the bromination can be carried out using N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, followed by iodination using iodine and a base such as potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques like recrystallization and chromatography.

化学反応の分析

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position undergoes Suzuki coupling with aryl/heteroaryl boronic acids or esters. This reaction is pivotal for introducing diverse aromatic substituents:

Reagents/ConditionsExample ProductYieldReference
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C5-Aryl-pyrrolopyridine derivatives65–85%

For instance, coupling with 1-methylpyrazole-4-boronic acid pinacol ester under microwave-assisted conditions achieves rapid conversion to 5-(1-methylpyrazol-4-yl) analogs, critical for optimizing solubility in kinase inhibitors .

Sonogashira Coupling

The iodine atom at the 3-position participates in Sonogashira reactions with terminal alkynes:

Reagents/ConditionsProductApplicationYield
PdCl₂(PPh₃)₂, CuI, Et₃N, THF3-Alkynyl-pyrrolopyridinesBuilding blocks for fluorescent probes70–78%

Nucleophilic Substitution

The bromine and iodine atoms exhibit differential reactivity in nucleophilic substitutions:

Halogen Exchange

Bromine at C5 can be replaced by nucleophiles (e.g., amines, thiols) under SNAr conditions:

NucleophileConditionsProductYield
PiperazineDMF, 120°C, 12h5-Piperazinyl derivatives60%
Sodium methoxideMeOH, reflux5-Methoxy analogs55%

Dehalogenation

Catalytic hydrogenation (H₂, Pd/C) removes halogens selectively:

SubstrateConditionsProductYield
5-Bromo-3-iodo derivativeH₂ (1 atm), Pd/C (10%), EtOH4-Methyl-1H-pyrrolo[2,3-b]pyridine90%

Buchwald-Hartwig Amination

The iodine atom facilitates Pd-catalyzed C–N bond formation with primary/secondary amines:

AmineConditionsProductYield
MorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane3-Morpholinyl derivatives75%

Directed Metalation

The methyl group at C4 directs lithiation at C2 for further functionalization:

ReagentProductYield
LDA, then DMF2-Formyl-5-bromo-3-iodo-4-methyl derivative50%

Stability and Reaction Optimization

Key parameters influencing reaction outcomes:

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity.

  • Temperature : Microwave irradiation (100–150°C) reduces reaction times in cross-couplings .

  • Catalyst : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings for electron-deficient boronic acids .

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the efficacy of 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine as an anticancer agent. Its structural features contribute to its ability to inhibit cancer cell proliferation through various mechanisms.

Case Studies

  • In Vitro Cytotoxicity : Research demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) cells. The compound showed IC50 values comparable to standard chemotherapeutics such as Dasatinib, suggesting its potential as a lead compound in cancer therapy .
Cell Line IC50 (µM) Reference
HeLa5.0
A5497.5
MCF-76.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its derivatives exhibit notable activity against various bacterial strains.

Bacterial Inhibition

Studies indicate that this compound shows moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that the compound's structural modifications can enhance its antimicrobial efficacy .

Neuroprotective Properties

Emerging research indicates that pyrrolo[2,3-b]pyridine derivatives may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing synthetic routes to improve yield and reduce costs.

Synthetic Pathways

Various synthetic methodologies have been explored, including:

  • Cyclization reactions involving substituted pyridines.
  • Halogenation steps to introduce bromine and iodine substituents.

These approaches not only enhance the yield but also allow for the introduction of additional functional groups that can further modulate biological activity .

作用機序

The mechanism of action of 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine, particularly in its role as a kinase inhibitor, involves binding to the ATP-binding site of the target kinase. This binding prevents the phosphorylation of downstream signaling proteins, thereby inhibiting the signaling pathways that promote cell proliferation and survival. The compound’s molecular structure allows it to interact with specific amino acid residues in the kinase’s active site, leading to its inhibitory effects .

類似化合物との比較

  • 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 4-methyl-1H-pyrrolo[2,3-b]pyridine
  • 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Comparison: Compared to similar compounds, 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms along with a methyl group. This combination of substituents enhances its reactivity and allows for a broader range of chemical modifications. Additionally, the compound’s ability to inhibit FGFRs makes it particularly valuable in medicinal chemistry .

生物活性

5-Bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula for this compound is C8H6BrINC_8H_6BrIN with a molecular weight of approximately 336.955 g/mol. Its structure includes a pyrrolo-pyridine core that is pivotal for its biological activity. The compound's LogP value of 4.32 indicates its lipophilicity, which can influence its absorption and distribution in biological systems .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly its activity against various cancer cell lines. The compound has demonstrated significant cytotoxic effects, as evidenced by IC50 values in the low micromolar range against several human cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The structure-activity relationship (SAR) analyses suggest that the presence of halogen substituents enhances the compound's potency against these cell lines .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses bacteriostatic effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. The SAR studies indicate that modifications to the pyrrolo-pyridine core can further enhance its antimicrobial efficacy .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Kinases : The compound has been identified as an inhibitor of various kinases involved in cancer progression. This inhibition disrupts signaling pathways that promote cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, characterized by the activation of caspases and the upregulation of pro-apoptotic proteins.
  • Antimicrobial Mechanism : The antimicrobial action may be attributed to disruption of bacterial cell membrane integrity and interference with essential cellular processes such as DNA replication and protein synthesis.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study 1 : In a study involving A-431 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed significant increases in early and late apoptotic cells following treatment.
  • Case Study 2 : Another investigation assessed the antimicrobial efficacy against multi-drug resistant strains of bacteria. The compound exhibited an MIC value of 75 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option .

Q & A

Q. What are the optimal synthetic routes for 5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine?

A two-step approach is commonly employed:

  • Step 1: Bromination and iodination : Start with a pyrrolo[2,3-b]pyridine core. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in DMF, followed by iodination at the 3-position using N-iodosuccinimide (NIS) in acetone (yield: 92%) .
  • Step 2: Methylation at the 4-position : Use NaH as a base in THF with methyl iodide (MeI) to introduce the methyl group. This method is analogous to the methylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine, which achieved 75% yield .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • ¹H NMR : Look for characteristic peaks:
    • NH proton in the pyrrole ring (δ ~13.3–13.5 ppm, broad singlet) .
    • Methyl group (δ ~2.3–2.4 ppm, singlet) .
    • Aromatic protons (δ ~7.3–8.9 ppm) .
  • ¹³C NMR : Confirm the presence of bromine (C-Br, δ ~110–120 ppm) and iodine (C-I, δ ~95–105 ppm) .

Q. What purification methods are effective for this compound?

  • Flash column chromatography using silica gel with a mobile phase of dichloromethane:ethyl acetate (90:10) is effective for nitro-substituted analogs (purity: 98%) .
  • For halogenated derivatives, crystallization from ethanol or acetone yields high-purity solids .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized to functionalize the 5-bromo position?

  • Reagents : Use aryl/heteroaryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid) with K₂CO₃ as a base in a DMF/H₂O solvent system .
  • Conditions : Heat at 80–100°C for 12–24 hours under inert atmosphere. For electron-deficient boronic acids, add Pd(PPh₃)₄ (2–5 mol%) to improve yield (up to 94%) .
  • Regioselectivity : The 5-bromo group is more reactive than the 3-iodo group due to steric and electronic factors, enabling selective coupling .

Q. How do reaction conditions influence stability during synthesis?

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may promote decomposition at high temperatures. Use acetone or THF for iodination to minimize side reactions .
  • Temperature control : Exothermic reactions (e.g., bromination) require cooling to 0–5°C to prevent decomposition .
  • Light sensitivity : The 3-iodo group is light-sensitive; conduct reactions under amber glass or in the dark .

Q. How to resolve contradictions in yields between similar synthetic procedures?

  • Case study : Comparing yields for Suzuki coupling (36% for 21e vs. 94% for 6d) :
    • Electron-donating groups (e.g., methoxy in 6d) enhance boronic acid reactivity, increasing yield.
    • Steric hindrance : Bulky substituents (e.g., 4-fluorophenylethynyl in 21e) reduce coupling efficiency .
    • Solution : Screen Pd catalysts (e.g., PdCl₂(dppf) for hindered substrates) .

Q. What strategies enable regioselective functionalization of the pyrrolo[2,3-b]pyridine core?

  • Protecting groups : Tosylation (e.g., using TsCl/NaH in THF) blocks the 1-position, directing electrophiles to the 3- and 5-positions .
  • Directing effects : The 4-methyl group electronically deactivates the adjacent 5-position, making the 3-iodo group more susceptible to substitution .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Key modifications :
    • Replace 3-iodo with alkynyl groups to enhance lipophilicity (e.g., phenylethynyl, yield: 36–37%) .
    • Introduce nitro groups at the 3-position for hydrogen-bonding interactions (e.g., compound 6c, yield: 87%) .
  • Biological assays : Test solubility in PBS (pH 7.4) and stability in microsomal fractions to prioritize candidates .

Data Contradiction Analysis

Q. Why do methylation reactions show variable yields (e.g., 75% vs. lower yields in similar systems)?

  • Base strength : NaH (strong base) ensures complete deprotonation of the pyrrole NH, improving methylation efficiency .
  • Solvent polarity : THF stabilizes the deprotonated intermediate better than less polar solvents .
  • Side reactions : Competing N-alkylation (vs. C-alkylation) can occur if the NH group is not fully protected .

Methodological Tables

Q. Table 1: Comparison of Suzuki Coupling Yields

Boronic Acid SubstituentYield (%)Key FactorReference
4-Methoxyphenyl94Electron-donating
4-Trifluoromethylphenyl87Electron-withdrawing
4-Fluorophenylethynyl36Steric hindrance

Q. Table 2: Stability of Halogenated Derivatives

ConditionObservationReference
Light exposure (24 hrs)10% decomposition (3-iodo group)
Heating in DMF (80°C)15% degradation (bromine loss)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。